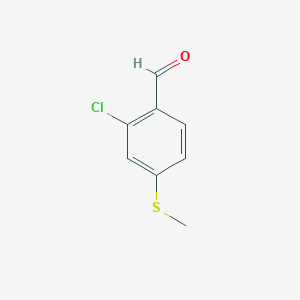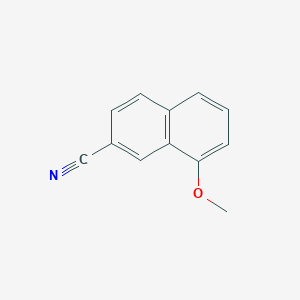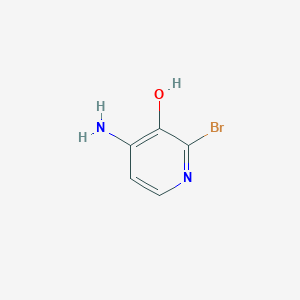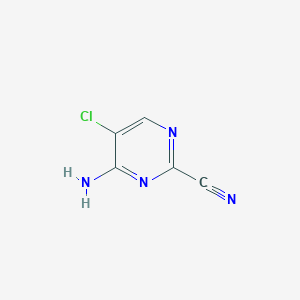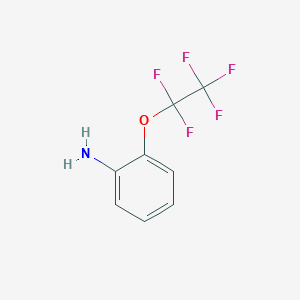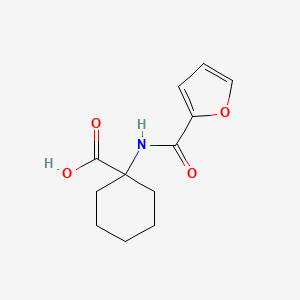
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid
Descripción general
Descripción
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring bonded to a carboxylic acid group and a furanylcarbonylamino group. This compound is of interest due to its unique structure, which combines the properties of cyclohexane, carboxylic acid, and furan derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid can be synthesized through a multi-step process involving the following steps:
Formation of the cyclohexanecarboxylic acid: This can be achieved by hydrogenating benzoic acid to obtain cyclohexanecarboxylic acid.
Introduction of the furanylcarbonyl group: This step involves the reaction of cyclohexanecarboxylic acid with 2-furoyl chloride in the presence of a base such as pyridine to form the intermediate 1-(2-furanylcarbonyl)cyclohexanecarboxylic acid.
Amination: The final step involves the reaction of the intermediate with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furanyl group can be oxidized to form furanoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Furanoic acid derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-carboxamido)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furanylcarbonyl group could play a role in binding to specific molecular targets, while the cyclohexanecarboxylic acid moiety could influence the compound’s overall stability and solubility.
Comparación Con Compuestos Similares
Cyclohexanecarboxylic acid: Lacks the furanylcarbonylamino group, making it less versatile in terms of chemical reactivity.
Furanoic acid: Contains the furan ring but lacks the cyclohexane and amino groups.
Cyclohexylamine: Contains the cyclohexane and amino groups but lacks the carboxylic acid and furanylcarbonyl groups.
Uniqueness: 1-(Furan-2-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a furanylcarbonylamino group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
63203-41-8 |
|---|---|
Fórmula molecular |
C12H15NO4 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-10(9-5-4-8-17-9)13-12(11(15)16)6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,13,14)(H,15,16) |
Clave InChI |
VRWUFITYIPKVFL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-fluoro-1-(3-methoxypropyl)-](/img/structure/B8783300.png)
![6,8-Dibromo-2,3-dimethylimidazo[1,2-a]pyridine](/img/structure/B8783315.png)
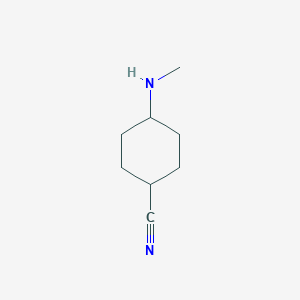
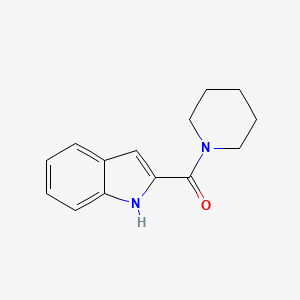
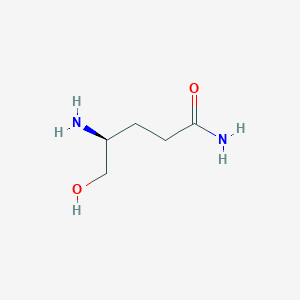
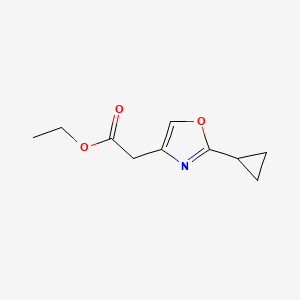
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-(phenylmethoxy)-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8783352.png)

